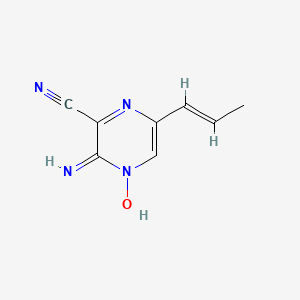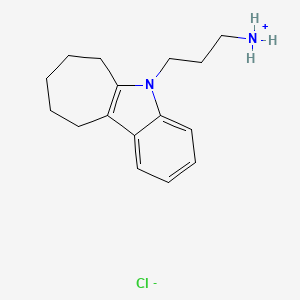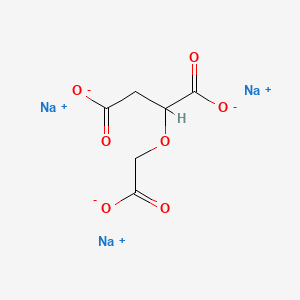
Trisodium (carboxylatomethoxy)succinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisodium (carboxylatomethoxy)succinate is an organic compound with the chemical formula C8H11Na3O7. It is commonly used as a metal cleaning agent, buffer, and complexing agent . The compound is known for its ability to chelate metal ions, making it useful in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of trisodium (carboxylatomethoxy)succinate typically involves the reaction of 1,2,3-trimellitic anhydride with an alkaline aqueous solution of an alkali metal . The process can be summarized as follows:
Formation of Trisodium Salt: 1,2,3-trimellitic anhydride reacts with an alkaline aqueous solution to form the trisodium salt.
Esterification: The trisodium salt is then esterified with dimethyl carbonate.
Crystallization: The final product is obtained through crystallization.
Industrial Production Methods: Industrial production methods follow similar synthetic routes but are optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Trisodium (carboxylatomethoxy)succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reactions: These reactions often require catalysts such as palladium or platinum.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Trisodium (carboxylatomethoxy)succinate has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent to bind metal ions in various chemical reactions.
Biology: The compound is employed in biological studies to investigate metal ion interactions with biomolecules.
Industry: The compound is used in industrial processes for metal cleaning and as a buffering agent.
Wirkmechanismus
The mechanism of action of trisodium (carboxylatomethoxy)succinate involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can then be utilized in various applications. The molecular targets and pathways involved include:
Chelation: The carboxylate and methoxy groups in the compound bind to metal ions, forming stable chelates.
Vergleich Mit ähnlichen Verbindungen
Trisodium citrate: Another trisodium salt with chelating properties.
Trisodium phosphate: Used as a cleaning agent and also has chelating abilities.
Disodium EDTA: A well-known chelating agent used in various applications.
Uniqueness: Trisodium (carboxylatomethoxy)succinate is unique due to its specific structure, which allows it to form stable complexes with a wide range of metal ions. This makes it particularly useful in applications where strong and stable chelation is required .
Eigenschaften
CAS-Nummer |
34128-01-3 |
|---|---|
Molekularformel |
C6H5Na3O7 |
Molekulargewicht |
258.07 g/mol |
IUPAC-Name |
trisodium;2-(carboxylatomethoxy)butanedioate |
InChI |
InChI=1S/C6H8O7.3Na/c7-4(8)1-3(6(11)12)13-2-5(9)10;;;/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;3*+1/p-3 |
InChI-Schlüssel |
MPSJHIAGGNGGEZ-UHFFFAOYSA-K |
Kanonische SMILES |
C(C(C(=O)[O-])OCC(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-amino-1H-pyrazolo[3,4-d][1,3]thiazine-6-thione](/img/structure/B13739719.png)
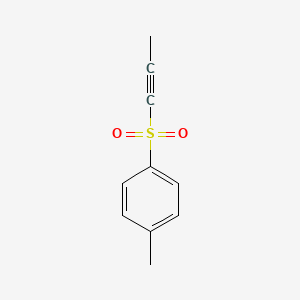



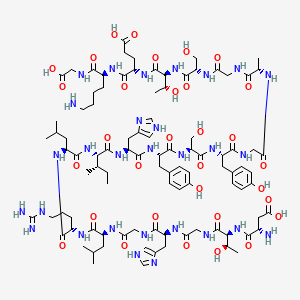
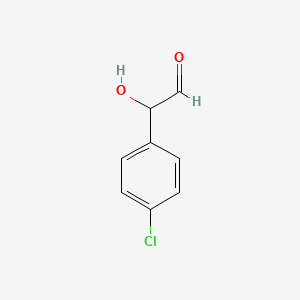
![N-[2-(diethylamino)-2-oxoethyl]-N-(2-methylphenyl)benzamide](/img/structure/B13739756.png)
